

Application Notes: Azinomycin B as a Tool for Inducing DNA Damage

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Compound of Interest

Compound Name: *axinysone B*

Cat. No.: *B12382158*

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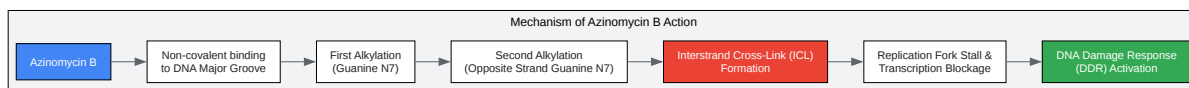
For Researchers, Scientists, and Drug Development Professionals

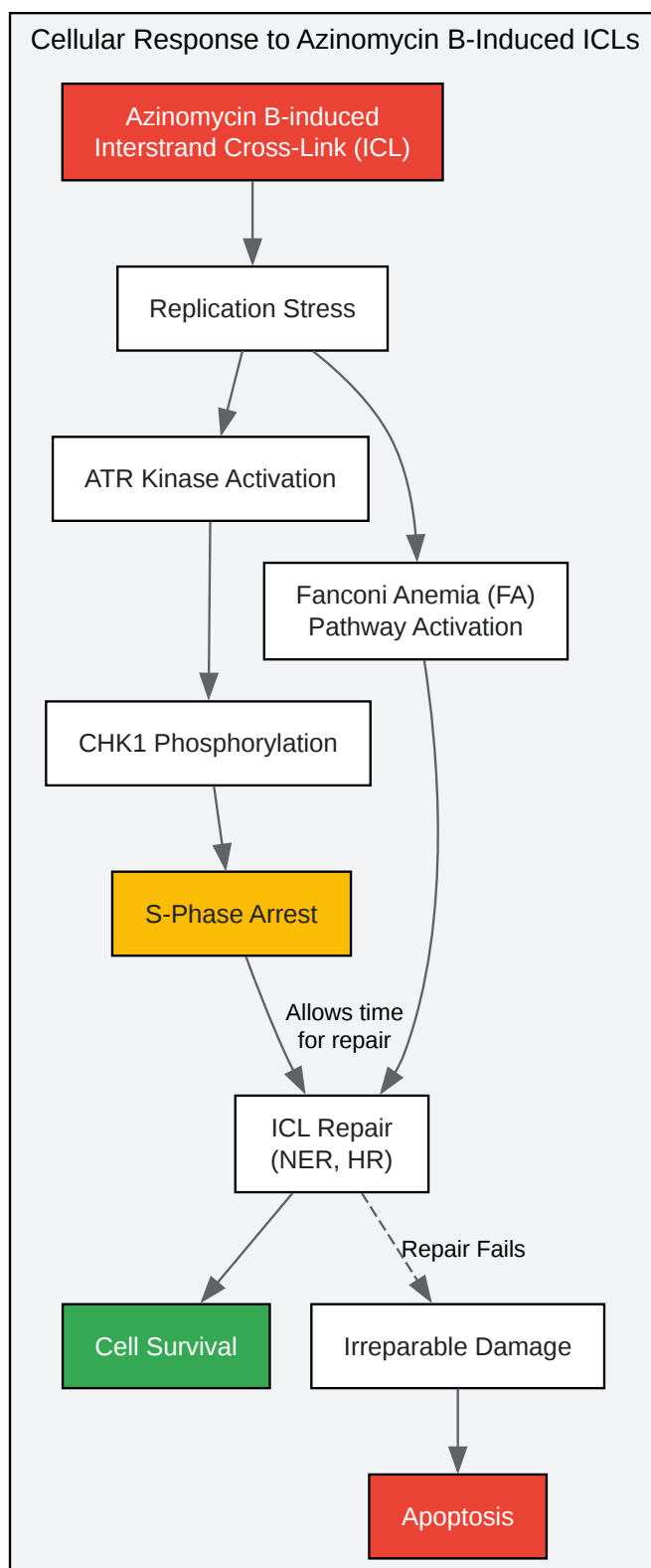
Introduction

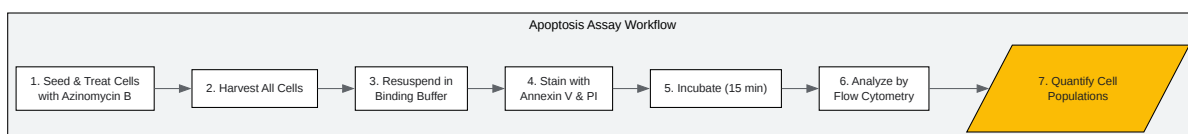
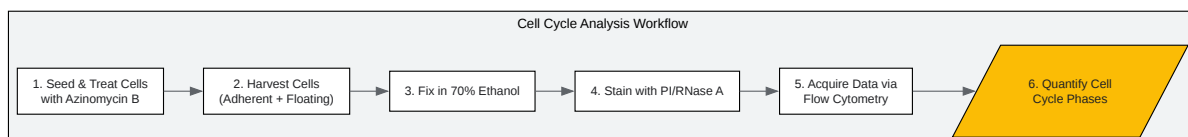
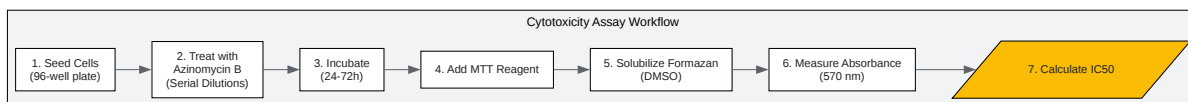
Azinomycin B is a potent antitumor antibiotic isolated from the soil bacterium *Streptomyces sahachiroi*.^[1] It belongs to a class of dual alkylating agents known for their significant cytotoxic activity.^[1] The biological activity of azinomycin B stems from its ability to induce DNA interstrand cross-links (ICLs), a severe form of DNA damage that blocks replication and transcription, ultimately leading to cell cycle arrest and apoptosis.^{[1][2][3]} These properties make azinomycin B a valuable tool for studying DNA damage response (DDR) pathways, evaluating DNA repair mechanisms, and screening for potential sensitizers in cancer therapy.

Mechanism of Action

Azinomycin B's complex structure, featuring a reactive aziridine ring and an epoxide moiety, enables it to covalently bind to DNA.^[1] The process begins with the non-covalent association of the molecule with the major groove of duplex DNA.^[4] Subsequently, it forms covalent bonds with the N7 positions of purine bases, primarily guanines, on opposite DNA strands.^{[1][3]} This dual alkylation results in an interstrand cross-link, which physically prevents the separation of DNA strands, thereby stalling replication forks and triggering a robust DNA damage response.^[2] Fluorescence imaging has confirmed that azinomycin B localizes within the nuclear region of cells, consistent with its role as a DNA-modifying agent.^[2]







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